Isononyl alcohol

Description

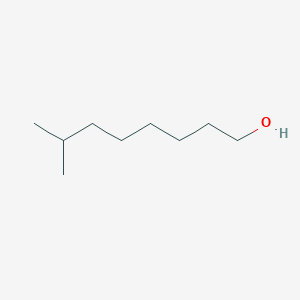

Structure

3D Structure

Propriétés

IUPAC Name |

7-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDKYHPHANITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058675 | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2430-22-0, 27458-94-2, 68526-84-1 | |

| Record name | 7-Methyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Isononyl alcohol" chemical and physical properties

An In-Depth Technical Guide to Isononyl Alcohol: Properties, Reactivity, and Applications

Introduction

This compound (INA) is a nine-carbon, branched-chain primary alcohol that serves as a pivotal chemical intermediate in numerous industrial and research applications.[1][2] While its chemical formula is consistently C₉H₂₀O, the term "this compound" does not refer to a single, defined molecule but rather to a complex mixture of isomers.[3][4] This isomeric nature is a direct result of its manufacturing process and is fundamental to its unique physical and chemical properties.

Primarily produced via the hydroformylation of octene isomers, INA is a colorless, odorous, and flammable liquid.[5] It exhibits low solubility in water but is miscible with most organic solvents.[5] Its most significant commercial role is as a precursor for the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP) and diisononyl adipate (DINA), which are essential for imparting flexibility to polyvinyl chloride (PVC) products used in automotive, construction, and electrical cabling industries.[6][7]

Beyond its role in polymer chemistry, INA's properties make it a valuable component in the formulation of surfactants, lubricants, coatings, and as a solvent in chemical synthesis.[6][8] For researchers and drug development professionals, understanding the nuanced properties of INA is crucial for its application in areas such as enhancing the solubility of hydrophobic compounds, stabilizing emulsions for drug delivery systems, and serving as a versatile solvent in organic synthesis.[9] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and analytical characterization.

Molecular Structure and Isomerism

The defining characteristic of commercial this compound is that it is a mixture of C9 primary alcohol isomers.[3] The specific composition of this mixture is dependent on the octene feedstock used in its synthesis. The most common isomers include various methyl-substituted octanols and dimethyl-substituted heptanols.[10] For instance, 7-methyloctan-1-ol is a frequently cited specific isomer.[2][11] Another significant component of some commercial isononanol mixtures is 3,5,5-trimethyl-1-hexanol.[8]

The branched nature of these isomers is critical to the functionality of INA and its derivatives. In plasticizers, the branching disrupts polymer chain packing, enhancing flexibility more efficiently than linear-chain alcohols.[9] In surfactants, this branching influences surface tension, wetting, and foaming properties, often leading to improved degreasing and wetting performance compared to linear counterparts.[12][13]

Caption: Common Isomers of this compound.

Industrial Synthesis

The primary route for the industrial production of this compound is a two-step process rooted in oxo-synthesis.[14][15] This method offers high selectivity and is scalable for bulk chemical manufacturing.

-

Hydroformylation of Octenes: The process begins with a feedstock of isomeric octenes, which are typically produced by the dimerization of butenes.[1] These octenes react with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. While historical methods relied on high-pressure cobalt catalysts, modern processes often utilize more efficient rhodium-based catalysts that operate under lower pressure and temperature conditions, leading to fewer byproducts.[14][15] This reaction, known as hydroformylation or the oxo process, adds a formyl group (-CHO) and a hydrogen atom across the double bond of the octene, yielding a mixture of isononyl aldehydes.[14]

-

Hydrogenation of Aldehydes: The resulting isononyl aldehyde mixture is then hydrogenated in a subsequent step. In the presence of a hydrogenation catalyst (e.g., nickel or copper chromite), the aldehyde group is reduced to a primary alcohol group (-CH₂OH), yielding the final this compound product.[10][16]

Caption: Industrial Synthesis of this compound.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application. As a mixture of isomers, the values presented are often ranges or typical values rather than those of a single pure compound.

| Property | Value | Unit | Significance in R&D |

| Appearance | Clear, Colorless Liquid | - | Purity indicator; essential for formulations where color is critical.[17] |

| Molecular Weight | 144.25 | g/mol | Foundational for stoichiometric calculations in synthesis.[9] |

| Boiling Point | 193 - 215 | °C | Low volatility is beneficial for high-temperature applications and reduces emissions.[1] |

| Melting Point | Approx. -30 to -70 | °C | Remains liquid under most laboratory conditions, simplifying handling.[18][19] |

| Density / Specific Gravity | 0.83 - 0.839 | g/cm³ at 20°C | Important for fluid dynamics, formulation calculations, and mass-to-volume conversions.[3] |

| Dynamic Viscosity | 12.7 - 13.2 | mPa·s at 20°C | Influences flow behavior, mixing efficiency, and processing in formulations.[3][18] |

| Refractive Index | 1.435 - 1.4362 | nD at 20-25°C | Used as a rapid, non-destructive method for quality control and purity assessment.[3][18] |

| Solubility in Water | 0.02 - 0.25 | g/L at 20°C | Very low solubility highlights its hydrophobic nature, key for its role in emulsions and as a non-polar solvent.[3][18] |

| Solubility in Organics | Soluble | - | Miscible with most common organic solvents, making it a versatile medium for synthesis and cleaning.[5] |

| Vapor Pressure | 0.057 - 0.119 | mmHg at 25°C | Low vapor pressure contributes to a high flash point and lower inhalation exposure risk.[17][19] |

| Flash Point | 80 - 94 | °C | Indicates it is a combustible liquid, requiring safe handling away from ignition sources.[18][19] |

| Autoignition Temperature | Approx. 280 | °C | Defines the temperature at which it will ignite without an external spark.[18] |

Chemical Properties and Reactivity

This compound exhibits chemical behaviors typical of a primary alcohol, with its reactivity centered around the hydroxyl (-OH) group. The branched alkyl chain can introduce steric hindrance, which may influence reaction rates compared to linear alcohols.

-

Esterification: This is the most commercially significant reaction of INA. It reacts with carboxylic acids or their derivatives (like anhydrides) to form esters. The reaction with phthalic anhydride produces diisononyl phthalate (DINP), a widely used plasticizer.[9] This reaction is typically acid-catalyzed.

-

Oxidation: INA can be oxidized to form isononyl aldehydes or, under stronger conditions, isononanoic acids.[9] This provides a synthetic route to other C9 functionalized molecules.

-

Surfactant Properties: INA can act as a nonionic surfactant, reducing the surface tension of liquids.[9] This property is leveraged in cleaning formulations and for stabilizing emulsions and suspensions, which is highly relevant in drug delivery research to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs).

-

Other Reactions: Like other primary alcohols, INA can undergo dehydration to form alkenes and react with phosphorus halides to generate isononyl halides. It is reactive with strong oxidants, inorganic acids, and acid anhydrides.[19]

Caption: Key Reaction Pathways of this compound.

Experimental Protocol: Purity and Isomer Profile by Gas Chromatography (GC)

To ensure the quality and consistency of this compound for research or industrial use, Gas Chromatography (GC) is the standard analytical method. This protocol outlines a self-validating system for determining the purity and isomeric distribution of an INA sample.

1. Objective: To quantify the purity of this compound and characterize the distribution of its major isomers using a Flame Ionization Detector (FID).

2. Materials and Equipment:

-

Gas Chromatograph with FID

-

Capillary GC Column (e.g., DB-5, HP-5ms, or similar non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

High-purity carrier gas (Helium or Hydrogen)

-

High-purity FID gases (Hydrogen and Air)

-

Volumetric flasks and pipettes

-

Autosampler vials with septa

-

This compound sample

-

High-purity solvent (e.g., acetone or dichloromethane) for dilution

-

Internal standard (e.g., n-dodecane), if absolute quantification is required.

3. Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

If using an internal standard, add the appropriate amount.

-

Dilute to the mark with the chosen solvent and mix thoroughly. A typical concentration is ~1% (w/v).

-

Transfer an aliquot to an autosampler vial.

-

-

GC Instrument Setup and Conditions:

-

Injector: Split mode (e.g., 50:1 split ratio), Temperature: 250°C.

-

Oven Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/minute to 240°C.

-

Final Hold: Hold at 240°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Detector (FID): Temperature: 280°C.

-

-

System Validation and Calibration:

-

Perform a solvent blank injection to ensure no interfering peaks are present.

-

Inject a known standard or previously characterized batch of INA to verify retention times and peak shapes. This confirms system suitability.

-

For quantitative analysis, a multi-point calibration curve should be generated using standards of known concentration.

-

-

Sample Analysis:

-

Inject 1 µL of the prepared sample onto the GC system.

-

Acquire the chromatogram for the full duration of the oven program.

-

4. Data Analysis:

-

Purity Assessment: Integrate all peaks in the chromatogram. Calculate the area percent of the main this compound isomer peaks relative to the total area of all peaks. Purity (%) = (Sum of INA isomer peak areas / Total peak area) x 100.

-

Isomer Distribution: The resulting chromatogram will show a cluster of peaks corresponding to the different C9 alcohol isomers. The area percent of each individual peak within this cluster represents its relative abundance in the mixture.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[17][19]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and lab coats is mandatory to prevent skin and eye contact.[6][20]

-

Handling: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[6][21] Use non-sparking tools and avoid sources of ignition.[19]

-

Storage: Store in a cool, well-ventilated area in tightly sealed containers, away from strong oxidizing agents and sources of ignition.[6][19]

-

First Aid: In case of skin contact, wash the affected area with soap and water.[18] For eye contact, flush with plenty of water for at least 15 minutes.[18] If inhaled, move to fresh air.[21] Seek medical attention if irritation persists.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release into the environment.[19]

References

- Ataman Kimya. (n.d.). This compound.

- Evonik Industries. (n.d.). ISONONANOL (INA).

- Chemical Bull Pvt. Ltd. (n.d.). This compound | 2430-22-0.

- Wikipedia. (2023). This compound.

- ResearchGate. (n.d.). Mitsubishi this compound process.

- Shandong Chemichase Chemical Co.,Ltd. (n.d.). This compound. Retrieved from Shandong Chemichase Chemical Co.,Ltd website.

- Smolecule. (2023). Buy this compound | 2430-22-0.

- Google Patents. (n.d.). CN111995496A - Preparation method of this compound.

- ChemBK. (2024). This compound.

- KH Neochem Americas. (n.d.). This compound (OXOCOL 900).

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- MATERIAL SAFETY D

- Angene Chemical. (2025). Safety Data Sheet - this compound.

- Guidechem. (n.d.). This compound (cas 27458-94-2) SDS/MSDS download.

- Guidechem. (n.d.). This compound 27458-94-2 wiki.

- Johnson Matthey. (2019). This compound (INA).

- National Center for Biotechnology Information. (n.d.). Isononanol. PubChem Compound Database.

- The Good Scents Company. (n.d.). isononanols, 27458-94-2.

- KH Neochem Co., Ltd. (n.d.). This compound (OXOCOL 900) | Products.

- Chemsrc. (2025). This compound | CAS#:27458-94-2.

- Evonik Industries. (n.d.). Isononanol (INA).

- ACS Publications. (2025). Synthesis and Properties of Isononyl-Extended Multibranched Alcohol Polyether Nonionic Surfactants. Langmuir.

- ChemicalBook. (2025). This compound | 27458-94-2.

- CymitQuimica. (n.d.). CAS 27458-94-2: Isononanol.

- NAN YA PLASTICS CORPORATION. (n.d.). INA NAN YA Isononanol.

- Guidechem. (n.d.). This compound 68526-84-1.

- ChemicalBook. (n.d.). This compound CAS#: 27458-94-2.

- Benchchem. (2025). A Comparative Guide to the Efficacy of this compound-Based and Linear Alcohol Surfactants.

- National Center for Biotechnology Information. (n.d.). Isononanol | C9H20O | CID 17072. PubChem.

- Evonik. (n.d.). ISONONANOL (INA).

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Isononanol | C9H20O | CID 17072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. finechemicals.panpage.de [finechemicals.panpage.de]

- 4. products.evonik.com [products.evonik.com]

- 5. INA│NAN YA │Isononanol [npc.com.tw]

- 6. This compound | 2430-22-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]

- 8. CAS 27458-94-2: Isononanol | CymitQuimica [cymitquimica.com]

- 9. Buy this compound | 2430-22-0 [smolecule.com]

- 10. This compound | 27458-94-2 [chemicalbook.com]

- 11. Isononanol | C9H20O | CID 17072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. matthey.com [matthey.com]

- 16. CN111995496A - Preparation method of this compound - Google Patents [patents.google.com]

- 17. Page loading... [guidechem.com]

- 18. khneochem.com [khneochem.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

- 20. angenechemical.com [angenechemical.com]

- 21. hcc.hanwha.co.kr [hcc.hanwha.co.kr]

The Synthesis of Isononyl Alcohol: A Technical Guide to Pathways and Mechanisms

Introduction: The Industrial Significance of Isononyl Alcohol

This compound (INA) represents a class of branched-chain, nine-carbon primary alcohols that are pivotal intermediates in the chemical industry.[1] While not a single compound, INA is a complex mixture of isomers, the composition of which is dictated by the specifics of its synthesis.[1] Its primary application lies in the production of high-molecular-weight plasticizers, most notably diisononyl phthalate (DINP), which imparts flexibility and durability to polyvinyl chloride (PVC) products.[2] These applications span a wide range of consumer and industrial goods, including automotive interiors, wire and cable insulation, flooring, and roofing membranes. The versatility of this compound also extends to its use as a precursor for surfactants and as a solvent in various formulations.[3] This guide provides an in-depth exploration of the core synthesis pathways for this compound, with a focus on the underlying reaction mechanisms, catalytic systems, and process parameters that are critical for researchers, scientists, and professionals in drug development and chemical manufacturing.

Part 1: The Dominant Industrial Pathway: The Oxo Process

The cornerstone of industrial this compound production is the "oxo process," a two-step method that first involves the hydroformylation of an eight-carbon olefin (octene) to a nine-carbon aldehyde (isononyl aldehyde), followed by the hydrogenation of this aldehyde to the final alcohol product.[4][5]

Feedstock Generation: The Dimerization of Butenes to Octenes

The primary feedstock for this compound synthesis is a mixture of octene isomers.[3] These octenes are typically produced through the dimerization of butenes, which are readily available from petrochemical sources.[3] This dimerization can be catalyzed by various systems, with nickel-based catalysts being prominent in industrial applications.[6]

The mechanism of nickel-catalyzed butene dimerization is complex and can proceed through several pathways, including the Cossee-Arlman mechanism.[4] This mechanism involves the coordination of butene to a nickel-hydride active site, followed by insertion of the olefin into the Ni-H bond to form a nickel-alkyl intermediate. A second butene molecule then coordinates and inserts into the nickel-alkyl bond, forming a C8 nickel complex. Subsequent β-hydride elimination releases the octene isomer and regenerates the nickel-hydride catalyst, allowing the cycle to continue.[4] The specific octene isomers formed are dependent on the catalyst system and reaction conditions employed.

Caption: Generalized workflow for butene dimerization to octenes.

Step 1: Hydroformylation of Octenes to Isononyl Aldehyde

Hydroformylation, or the oxo reaction, is the core process where a formyl group (-CHO) and a hydrogen atom are added across the double bond of the octene feedstock.[7] This reaction is catalyzed by transition metal complexes, primarily those of cobalt and rhodium.[7]

The original industrial hydroformylation processes relied on cobalt catalysts, typically using dicobalt octacarbonyl (Co₂(CO)₈) as the precursor, which forms the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄), under reaction conditions.[3][8]

Mechanism: The catalytic cycle for cobalt-catalyzed hydroformylation, often referred to as the Heck-Breslow mechanism, proceeds through the following key steps:[4][8]

-

Catalyst Formation: The Co₂(CO)₈ precatalyst reacts with hydrogen to form two equivalents of the active catalyst, HCo(CO)₄.

-

CO Dissociation and Olefin Coordination: A carbonyl ligand dissociates from HCo(CO)₄ to create a vacant coordination site, which is then occupied by an octene molecule.

-

Migratory Insertion: The coordinated octene inserts into the cobalt-hydride bond, forming a cobalt-alkyl intermediate. This step determines the isomeric nature of the resulting aldehyde.

-

CO Coordination: A molecule of carbon monoxide coordinates to the cobalt center.

-

Acyl Formation: The alkyl group migrates to a carbonyl ligand, forming a cobalt-acyl complex.

-

Hydrogenolysis: The cobalt-acyl species reacts with hydrogen in an oxidative addition step, leading to the formation of a dihydrido-acyl-cobalt complex.

-

Reductive Elimination: The final isononyl aldehyde product is eliminated, regenerating the active cobalt catalyst.[4]

Caption: Cobalt-catalyzed hydroformylation cycle (Heck-Breslow).

Modern hydroformylation processes predominantly utilize rhodium-based catalysts, which offer significantly higher activity and selectivity under milder reaction conditions (lower pressures and temperatures) compared to their cobalt counterparts.[2][7] These catalysts typically consist of a rhodium center coordinated to phosphine or phosphite ligands.

Mechanism: The catalytic cycle for rhodium-catalyzed hydroformylation is analogous to the cobalt-based process but with some key differences influenced by the ligand sphere:

-

Active Catalyst Formation: A rhodium precursor, such as [Rh(acac)(CO)₂], reacts with syngas and phosphine ligands to form the active hydridorhodium species, [HRh(CO)₂(PR₃)₂].

-

Ligand Dissociation and Olefin Coordination: Dissociation of a phosphine or carbonyl ligand creates a vacant site for the coordination of the octene substrate.

-

Migratory Insertion: The octene inserts into the Rh-H bond to form a rhodium-alkyl intermediate. The steric and electronic properties of the phosphine ligands play a crucial role in directing the regioselectivity of this step, favoring the formation of the desired linear aldehyde.

-

CO Coordination and Acyl Formation: A molecule of CO coordinates to the rhodium, followed by migratory insertion of the alkyl group onto the carbonyl to form a rhodium-acyl complex.

-

Hydrogenolysis and Reductive Elimination: The rhodium-acyl species undergoes oxidative addition with H₂ followed by reductive elimination of the isononyl aldehyde product, regenerating the active rhodium-hydride catalyst.[9]

Caption: Simplified rhodium-catalyzed hydroformylation cycle.

| Feature | Cobalt-Catalyzed Process | Rhodium-Catalyzed Process |

| Catalyst | Hydridocobalt tetracarbonyl (HCo(CO)₄) | Rhodium complexes with phosphine/phosphite ligands |

| Pressure | High (100-400 bar)[10] | Low (10-100 atm)[4] |

| Temperature | High (100-250 °C)[10] | Moderate (40-200 °C)[4] |

| Activity | Lower | Significantly Higher |

| Selectivity (linear:branched) | Moderate | High (influenced by ligands)[7] |

| Catalyst Cost | Lower | Higher[11] |

Step 2: Hydrogenation of Isononyl Aldehyde to this compound

The final step in the oxo process is the hydrogenation of the isononyl aldehyde mixture to the corresponding isononyl alcohols.[5] This is a reduction reaction where hydrogen is added across the carbonyl double bond.

This conversion is typically carried out using heterogeneous catalysts, such as Raney nickel or supported precious metal catalysts (e.g., palladium or ruthenium on carbon), in a fixed-bed reactor.[12] The reaction is performed under hydrogen pressure and at elevated temperatures.

Part 2: Alternative Synthesis Pathway: The Prins Reaction

An alternative route to this compound involves the Prins reaction, which is the acid-catalyzed condensation of an alkene with an aldehyde.[13] In the context of this compound synthesis, this involves the reaction of isooctene with formaldehyde.[6]

Mechanism: The Prins reaction is initiated by the protonation of the formaldehyde by an acid catalyst, which then undergoes an electrophilic attack on the isooctene double bond.[13] This forms a carbocation intermediate which can then be trapped by a nucleophile, such as water, to form a 1,3-diol. Subsequent dehydration and hydrogenation steps would be required to arrive at the final this compound product. The specific reaction conditions, including the choice of acid catalyst and the presence or absence of water, can significantly influence the product distribution.[14]

Caption: Overview of the Prins reaction pathway to this compound.

Part 3: Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on available laboratory equipment and safety protocols.

Protocol 1: Laboratory-Scale Synthesis of Isononyl Aldehyde via Hydroformylation

Objective: To synthesize isononyl aldehyde from a mixed octene feedstock using a rhodium-based catalyst in a high-pressure reactor.

Materials:

-

High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring, gas inlet, and temperature control.

-

Mixed octenes (feedstock)

-

Rhodium catalyst precursor (e.g., [Rh(acac)(CO)₂])

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Toluene (solvent)

-

Syngas (1:1 mixture of CO and H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.

-

Charging the Reactor: In a glovebox or under an inert atmosphere, charge the reactor with the rhodium precursor, the phosphine ligand, and the toluene solvent.

-

Adding the Substrate: Add the mixed octenes to the reactor.

-

Sealing and Purging: Seal the reactor and purge several times with nitrogen or argon to remove any air.

-

Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding additional syngas as needed. Samples may be carefully withdrawn at intervals for analysis by gas chromatography (GC).

-

Cooldown and Depressurization: Once the reaction is complete (as determined by GC analysis or cessation of gas uptake), cool the reactor to room temperature. Carefully vent the excess syngas in a fume hood.

-

Product Recovery: Open the reactor and collect the liquid product mixture containing isononyl aldehyde.

Protocol 2: Hydrogenation of Isononyl Aldehyde to this compound

Objective: To reduce the isononyl aldehyde product from the hydroformylation step to this compound.

Materials:

-

High-pressure hydrogenation reactor (can be the same as for hydroformylation).

-

Crude isononyl aldehyde mixture.

-

Hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).

-

Ethanol (solvent, if necessary).

-

Hydrogen gas.

Procedure:

-

Reactor Preparation: Ensure the reactor is clean and dry.

-

Charging the Reactor: Charge the reactor with the crude isononyl aldehyde and the hydrogenation catalyst. If the aldehyde is very viscous, a solvent like ethanol can be added.

-

Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

-

Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cooldown and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Recovery and Purification: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The resulting crude this compound can be purified by fractional distillation under reduced pressure.[15]

Part 4: Purification and Analysis

Purification of this compound

The crude this compound product from the synthesis will contain a mixture of isomers, unreacted starting materials, and potentially high-boiling byproducts. The primary method for purification is fractional distillation under reduced pressure .[13][15] This technique is employed to separate components with close boiling points and to avoid thermal degradation of the alcohol at high temperatures.[16] A fractionating column with a high number of theoretical plates is essential for achieving good separation of the various this compound isomers.[13]

Analytical Characterization

The characterization of the this compound product mixture is crucial for quality control and for understanding the outcome of the synthesis.

-

Gas Chromatography (GC): GC, typically with a flame ionization detector (GC-FID), is the workhorse technique for analyzing the composition of the this compound product.[17] It allows for the quantification of the different isomers present, as well as the detection of impurities such as unreacted aldehydes or starting materials.[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the individual isomeric components of the mixture by providing both retention time data and mass spectra, which can be compared to spectral libraries for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): While less common for this application, HPLC can be used for the separation of non-volatile impurities or for the analysis of derivatives of this compound.[18][19]

Conclusion

The synthesis of this compound is a mature and highly optimized industrial process, with the rhodium-catalyzed hydroformylation of octenes being the state-of-the-art method. This pathway offers high efficiency and selectivity, allowing for the large-scale production of this vital chemical intermediate. Alternative routes, such as the Prins reaction, offer intriguing possibilities for future process development, potentially utilizing different feedstocks or offering unique isomeric distributions. A thorough understanding of the underlying reaction mechanisms, the role of catalysis, and the influence of process parameters is essential for any scientist or researcher working in this field, whether for process optimization, the development of novel catalysts, or the exploration of new applications for this versatile class of alcohols.

References

- Hydroformylation. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]4]

- Synthesis of isononyl aldehyde. PrepChem.com. [Link]. Accessed January 8, 2026.[21]

- Hydroformylation Process and Applications. Mettler Toledo. [Link]. Accessed January 8, 2026.[7]

- Haas K. 14.3.2: Hydroformylation. Chemistry LibreTexts. Published May 3, 2023. Accessed January 8, 2026. [Link]8]

- Catalytic data in the hydroformylation of 1-octene using H 2 O as the solvent. ResearchGate. [Link]. Accessed January 8, 2026.[22]

- A Greener Higher Olefin Hydroformylation Process. Cambridge University Press; 2022. Accessed January 8, 2026. [Link]23]

- Comparison of octene hydroformylation with various ligands. Conversions... ResearchGate. [Link]. Accessed January 8, 2026.[24]

- Zuidema E, Escorihuela L, et al. The rate-determining step in the rhodium-xantphos-catalysed hydroformylation of 1-octene. Chemistry. 2008;14(6):1843-1853. doi:10.1002/chem.200700727[25]

- Cobalt-Catalyzed Hydroformylation of Alkenes: Generation and Recycling of the Carbonyl Species, and Catalytic Cycle. Request PDF. ResearchGate. [Link]. Accessed January 8, 2026.[3]

- Rhodium-BiPhePhos catalyzed hydroformylation studied by operando FTIR spectroscopy: Catalyst activation and rate determining step. Semantic Scholar. [Link]. Accessed January 8, 2026.[26]

- Process for producing isononyl aldehyde from mixed octene and synthetic gas. Eureka. [Link]. Accessed January 8, 2026.[27]

- Hydroformylation catalyzed by unmodified cobalt carbonyl under mild conditions. PubMed. [Link]. Accessed January 8, 2026.[10]

- Fablet P, Fernandez-Martinez MD, et al. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Org Biomol Chem. Published online June 6, 2024. doi:10.1039/D4OB00714J[28]

- Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]. Accessed January 8, 2026.[29]

- Rhodium-Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. PMC. NIH. [Link]. Accessed January 8, 2026.[30]

- Highly selective tandem isomerization–hydroformylation reaction of trans-4-octene to n-nonanal with rhodium-BIPHEPHOS catalysis. Request PDF. ResearchGate. [Link]. Accessed January 8, 2026.[31]

- CN111995496A - Preparation method of this compound.

- This compound. Ataman Kimya. [Link]. Accessed January 8, 2026.[1]

- CN1303049C - Process for producing isononyl aldehyde from mixed octene and synthetic gas.

- CN111943824A - Preparation method of isononanoic aldehyde.

- Time courses of hydroformylation for 1-octene. Reaction conditions:... ResearchGate. [Link]. Accessed January 8, 2026.[34]

- Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH. [Link]. Accessed January 8, 2026.[19]

- Xantphos doped Rh/POPs-PPh 3 catalyst for highly selective long-chain olefins hydroformylation: Chemical and DFT insights into Rh location and the roles of Xantphos and PPh 3. ResearchGate. [Link]. Accessed January 8, 2026.[36]

- Prins Reaction. Organic Chemistry Portal. [Link]. Accessed January 8, 2026.[37]

- [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]. Published November 18, 2024. Accessed January 8, 2026.[20]

- Prins reaction. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]14]

- Generally accepted mechanism for the rhodium-catalyzed hydroformylation. ResearchGate. [Link]. Accessed January 8, 2026.[9]

- Full kinetic description of 1-octene hydroformylation in a supercritical medium. Journal of Molecular Catalysis A: Chemical. 2011;346(1-2):1-11. doi:10.1016/j.

- A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Org Biomol Chem. Published online 2022. doi:10.1039/d2ob00891a[39]

- Isononanol. PubChem. NIH. [Link]. Accessed January 8, 2026.[40]

- Formaldehyde-isobutene Prins condensation over MFI-type zeolites. Microporous and Mesoporous Materials. 2018;268:134-141. doi:10.1016/j.micromeso.2018.04.033[41]

- Purification: Fractional Distillation. Department of Chemistry : University of Rochester. [Link]. Accessed January 8, 2026.[13]

- A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. ResearchGate. [Link]. Accessed January 8, 2026.[11]

- The Catalytic Asymmetric Intermolecular Prins Reaction. PMC. NIH. [Link]. Accessed January 8, 2026.[42]

- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]. Accessed January 8, 2026.[43]

- Fractional distillation. In: Wikipedia. ; 2023. Accessed January 8, 2026. [Link]44]

- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]. Accessed January 8, 2026.[45]

- HPLC or gas chromatography (GC) separation of alkyl chain alcohol derivatives (a)–(c). ResearchGate. [Link]. Accessed January 8, 2026.[46]

- Fractional Distillation. VTA Verfahrenstechnische Anlagen GmbH & Co. KG. [Link]. Accessed January 8, 2026.[16]

- US11326108B1 - Integrated process for the production of isononanol and stable / lubricating alcohol gasoline blending components.

- CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic.

- This compound (INA). Johnson Matthey. [Link]. Accessed January 8, 2026.[2]

- WO2001028964A2 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols.

Sources

- 1. researchgate.net [researchgate.net]

- 2. matthey.com [matthey.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydroformylation - Wikipedia [en.wikipedia.org]

- 5. US11326108B1 - Integrated process for the production of isononanol and stable / lubricating alcohol gasoline blending components - Google Patents [patents.google.com]

- 6. CN111995496A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2001028964A2 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]

- 13. Purification [chem.rochester.edu]

- 14. Prins reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]

- 17. benchchem.com [benchchem.com]

- 18. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. welch-us.com [welch-us.com]

"Isononyl alcohol" isomeric composition and analysis

An In-depth Technical Guide to the Isomeric Composition and Analysis of Isononyl Alcohol

Authored by: A Senior Application Scientist

Foreword: The Complex Identity of this compound

This compound (INA) is a cornerstone of the chemical industry, pivotal in the synthesis of plasticizers, surfactants, and other specialty chemicals. However, the term "this compound" is a commercial simplification. It does not refer to a single, discrete molecule but rather to a complex mixture of C9 branched-chain primary alcohols. The specific isomeric distribution of this mixture is a direct function of its manufacturing process and the olefin feedstock used. This isomeric fingerprint dictates the physicochemical properties of the INA and, consequently, the performance of its derivatives. For researchers and drug development professionals, where precision and predictability are paramount, understanding and quantifying this isomeric composition is not merely an academic exercise—it is a critical aspect of quality control, process optimization, and кінцевий product performance.

This guide provides a comprehensive exploration of the isomeric landscape of this compound. We will delve into the synthetic pathways that give rise to its complexity, detail the state-of-the-art analytical methodologies for its characterization, and offer insights into the interpretation of the resulting data. The protocols and explanations herein are grounded in established principles and validated practices to ensure reliability and reproducibility.

The Genesis of Complexity: Synthesis and Isomer Formation

The predominant route for the industrial production of this compound is the hydroformylation, or "oxo process," of C8 olefin streams, followed by hydrogenation. The choice of C8 olefin feedstock is the primary determinant of the final isomeric distribution in the C9 alcohol product.

The most common feedstock is octene, itself a complex mixture of isomers derived from the dimerization of butenes. The initial butene source (e.g., raffinate-1 or raffinate-2) influences the composition of the resulting octenes. The subsequent hydroformylation step, which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the octene isomers, further amplifies the isomeric complexity.

The reaction can proceed via either a linear or a branched addition, leading to a multitude of C9 aldehyde intermediates. The final step is the hydrogenation of these aldehydes to their corresponding primary alcohols. The catalyst used in the hydroformylation step (e.g., cobalt or rhodium-based) and the process conditions (temperature, pressure) can influence the ratio of linear to branched products, thereby steering the final isomeric composition of the this compound.

The result is a highly branched product, with the main components being various dimethylheptanols and ethylheptanols. For instance, hydroformylation of di-n-butene yields a mixture rich in 3,5-dimethylheptan-1-ol and 4,5-dimethylheptan-1-ol, among other isomers.

Caption: Figure 1. Synthesis pathway of this compound via the oxo process.

Analytical Deconvolution: Methodologies for Isomer Characterization

Resolving the complex isomeric mixture of this compound requires high-resolution analytical techniques. The primary challenge lies in separating and identifying structurally similar molecules. Gas chromatography is the cornerstone of INA analysis due to its high resolving power for volatile compounds.

High-Resolution Gas Chromatography (GC)

Gas chromatography, particularly with a high-resolution capillary column, is the most effective technique for separating the various C9 alcohol isomers. The choice of the stationary phase is critical for achieving optimal separation.

Causality Behind Method Selection: A non-polar or mid-polar stationary phase is typically chosen for the separation of alcohols. A long column (e.g., 50-100 meters) with a narrow internal diameter (e.g., 0.25 mm) enhances the resolution, allowing for the separation of closely eluting isomers. The use of a flame ionization detector (FID) is standard for quantification due to its robustness and linear response to hydrocarbons. For unequivocal identification, coupling the GC to a mass spectrometer (GC-MS) is essential. The fragmentation patterns of the isomers, while often similar, can provide the necessary structural information for positive identification, especially when compared against a spectral library or known standards.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To separate, identify, and quantify the isomeric composition of an this compound sample.

Instrumentation:

-

Gas Chromatograph with a capillary column inlet

-

Mass Spectrometer (Electron Ionization - EI)

-

High-resolution capillary column (e.g., DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler

Reagents and Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)

-

Internal standard (e.g., n-Decanol) for quantification

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Add a known amount of the internal standard (e.g., n-Decanol).

-

Dilute to the mark with the chosen solvent and mix thoroughly. A typical final concentration would be around 1% (w/v).

-

-

GC-MS Instrument Setup:

-

Inlet: Split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 5 minutes.

-

Ramp: Increase to 220°C at a rate of 3°C/min.

-

Hold: Maintain at 220°C for 10 minutes.

-

-

MS Interface Temperature: 280°C.

-

MS Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-250.

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Start the data acquisition.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different this compound isomers based on their retention times and mass spectra.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.

-

Quantify each isomer by integrating its peak area relative to the peak area of the internal standard.

-

Self-Validating System: The use of an internal standard is crucial for ensuring the trustworthiness of the quantification. The internal standard corrects for variations in injection volume and detector response, making the results more robust and reproducible. The consistent retention times and mass spectra of the isomers across multiple runs validate the stability of the analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for separation and identification, ¹H and ¹³C NMR spectroscopy can provide valuable complementary information about the overall structural characteristics of the isomer mixture, such as the degree of branching and the types of alkyl groups present. It can be particularly useful for characterizing the bulk material without separation.

Data Summary: Comparison of Analytical Techniques

| Technique | Principle | Advantages | Limitations |

| GC-FID | Separation by boiling point and polarity; detection by ion formation in a flame. | Robust, excellent for quantification, wide linear range. | Does not provide structural information for identification. |

| GC-MS | Separation by GC; identification by mass-to-charge ratio of ionized fragments. | Provides definitive structural identification. | Quantification can be less precise than FID; requires spectral libraries for identification. |

| NMR | Nuclear spin alignment in a magnetic field. | Provides detailed structural information of the bulk material, non-destructive. | Complex spectra for mixtures, less sensitive than GC, not suitable for separating individual isomers. |

Data Interpretation and Reporting

The output from a GC-MS analysis will be a chromatogram showing a series of peaks, each representing a different isomer.

Caption: Figure 2. Workflow for GC-MS data analysis and reporting.

Interpretation Steps:

-

Peak Identification: Each peak in the chromatogram is analyzed. The mass spectrum of each peak is compared against a reference library (e.g., NIST/Wiley) to tentatively identify the isomer. Confirmation may require the synthesis or purchase of analytical standards.

-

Quantification: The area of each identified isomer peak is integrated. The concentration of each isomer is then calculated relative to the known concentration of the internal standard, using relative response factors if necessary.

-

Reporting: The final report should present the relative percentage (w/w %) of each identified isomer, along with their retention times and key mass spectral fragments. A representative chromatogram should also be included.

Conclusion

The isomeric composition of this compound is a complex but critical parameter that governs its physical and chemical properties. A thorough understanding of its synthesis is key to appreciating the origin of this complexity. High-resolution gas chromatography coupled with mass spectrometry stands as the definitive analytical technique for the detailed characterization of INA. By employing robust, well-validated analytical protocols, researchers and industry professionals can ensure the quality, consistency, and performance of this compound and its derivatives in their specific applications. The methodologies and insights provided in this guide serve as a reliable framework for achieving this critical analytical objective.

References

- Title: Mass Spectrometry Source: Michigan State University, Department of Chemistry URL:[Link]

"Isononyl alcohol" solubility in various organic solvents

An In-Depth Technical Guide to the Solubility of Isononyl Alcohol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding this compound

This compound (INA) is a primary alcohol characterized by a nine-carbon branched alkyl chain.[1] Typically produced via the hydroformylation of octene isomers, commercial INA is a mixture of various C9 alcohol isomers, with 7-methyloctan-1-ol being a prominent example.[1][2] This structure, featuring a long, non-polar hydrocarbon tail and a polar hydroxyl (-OH) head, dictates its chemical behavior and, most critically for many applications, its solubility profile.[3] It presents as a clear, colorless liquid with a mild odor and is a key intermediate in the synthesis of high-molecular-weight plasticizers, such as diisononyl phthalate (DINP), and serves as a versatile solvent in coatings, inks, and extraction processes.[4][5]

This guide provides a detailed exploration of the solubility of this compound in various organic solvents, grounded in the fundamental principles of intermolecular forces. It is designed for researchers, scientists, and drug development professionals who leverage solvent systems in their work.

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For an alcohol like INA, three primary forces are at play:

-

Hydrogen Bonding : The hydroxyl (-OH) group is the most significant feature of an alcohol's polarity. The electronegative oxygen atom creates a dipole, leaving the hydrogen atom with a partial positive charge. This allows INA to act as both a hydrogen bond donor (via its H) and acceptor (via its O lone pairs).[6][7] This is the dominant interaction in polar, protic solvents.

-

Dipole-Dipole Interactions : The polar -OH group also allows for weaker dipole-dipole interactions with other polar molecules.[3]

-

Van der Waals Dispersion Forces : The extensive nine-carbon alkyl chain is non-polar and interacts primarily through transient, induced dipoles known as van der Waals forces.[3][6] These forces are the primary mode of interaction with non-polar solvents.

The solubility of this compound in a given solvent is determined by the balance between its hydrophilic (-OH) and hydrophobic (C9H19-) moieties. While the hydroxyl group promotes solubility in polar solvents, the large, bulky alkyl chain dominates the molecule's character, making it largely hydrophobic.[8] This is why INA has very limited solubility in water but is readily soluble in most organic solvents.[9]

Caption: Experimental workflow for solubility determination.

Applications in Research and Drug Development

The solubility characteristics of this compound are foundational to its utility in various scientific fields:

-

Solvent for Synthesis and Coatings: Its ability to dissolve a wide range of nonpolar and moderately polar compounds makes it an effective solvent for organic synthesis, as well as a carrier solvent in paints, lacquers, and inks. [5][10]* Extraction Agent: In laboratory settings, INA can be used for the extraction of biomolecules like lipids from biological samples. [10]* Plasticizer Precursor: The primary industrial use of INA is as a precursor to plasticizers. [4]Its solubility in the reaction media is crucial for efficient synthesis.

-

Surfactant and Emulsion Stabilizer: this compound can act as a nonionic surfactant, reducing the surface tension of liquids. This property is valuable for stabilizing emulsions and suspensions in various formulations. [10]* Drug Formulation: For hydrophobic drug compounds, INA can serve as a co-solvent or component in lipid-based drug delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). [10]

Conclusion

This compound's solubility is defined by its amphiphilic nature—a balance between a dominant non-polar alkyl chain and a polar hydroxyl group. This duality renders it highly soluble in a vast array of organic solvents while remaining largely immiscible with water. Understanding the theoretical basis of its interactions and applying rigorous experimental protocols to quantify its solubility are essential for leveraging its full potential in research, chemical manufacturing, and pharmaceutical development.

References

- This compound.

- This compound 27458-94-2 wiki. Guidechem.

- an introduction to alcohols. Chemguide.

- Buy this compound | 2430-22-0. Smolecule.

- This compound. Wikipedia.

- 9.2: Structural and Physical Properties of Alcohols. Chemistry LibreTexts.

- This compound. ChemBK.

- This compound. Shandong Chemichase Chemical Co.,Ltd.

- This compound (OXOCOL 900). KH Neochem Americas.

- How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?. Reddit.

- Alcohol - Boiling Point, Solubility, Flammability. Britannica.

- CAS 27458-94-2: Isononanol. CymitQuimica.

- This compound | 27458-94-2. ChemicalBook.

- Solubility of Organic Compounds. (2023). Department of Chemistry, University of Calgary.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 27458-94-2 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chembk.com [chembk.com]

- 5. This compound - Chemichase Chemical Co.,Ltd [chemichase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 8. CAS 27458-94-2: Isononanol | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Buy this compound | 2430-22-0 [smolecule.com]

Isononyl Alcohol: A Cornerstone Precursor for High-Performance Plasticizer Synthesis

An In-depth Technical Guide for Researchers and Scientists

Abstract: Isononyl Alcohol (INA), a nine-carbon branched primary alcohol, serves as a critical intermediate in the chemical industry, particularly in the synthesis of high-performance plasticizers.[1][2] Its unique molecular structure is fundamental to producing plasticizers that impart essential properties like flexibility, durability, and low volatility to polymers, most notably Polyvinyl Chloride (PVC).[1] This technical guide provides a comprehensive overview of the role of this compound as a precursor in plasticizer synthesis. It delves into the core chemistry of esterification, details the synthesis workflow for the widely used Diisononyl Phthalate (DINP), explores the shift towards non-phthalate alternatives like Diisononyl Cyclohexane Dicarboxylate (DINCH), and examines the performance characteristics that make these plasticizers indispensable in applications ranging from automotive interiors to medical devices.[3][4][5]

Introduction to this compound (INA)

This compound is a clear, colorless liquid with the CAS number 27458-94-2.[1][3] It is not a single compound but a mixture of isomeric C9 primary alcohols.[6] This isomeric complexity arises from its industrial synthesis, which typically involves the dimerization of butenes to form octenes, followed by hydroformylation (the oxo process) to produce nonanal, and subsequent hydrogenation to yield the final alcohol mixture.[6] This branched structure is a key attribute, contributing significantly to the desirable properties of the plasticizers derived from it.[3]

1.1. Chemical and Physical Properties

The consistent quality and purity of INA are vital for downstream manufacturing of plasticizers, with purity levels often exceeding 98% for high-performance applications.[7]

| Property | Value | Reference |

| Chemical Formula | C₉H₂₀O | [6] |

| Molar Mass | 144.258 g·mol⁻¹ | [6] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | ~215 °C | [6] |

| Density | ~0.83 g/cm³ | [6] |

| CAS Number | 27458-94-2 | [1] |

1.2. Industrial Significance as a Plasticizer Precursor

The vast majority of commercially produced this compound—over 80% globally—is used as a feedstock for plasticizer manufacturing.[7] Its primary role is to form the alkyl side chains of ester plasticizers. These long, branched chains effectively separate the rigid polymer chains of materials like PVC, reducing the glass transition temperature and imparting flexibility.[3] INA is the precursor for a range of high-molecular-weight plasticizers, including:

-

Diisononyl Phthalate (DINP): A general-purpose plasticizer and a leading replacement for lower molecular weight phthalates like Dioctyl Phthalate (DOP).[8]

-

Diisononyl Cyclohexane Dicarboxylate (DINCH): A non-phthalate plasticizer developed for sensitive applications with direct human contact.[3][5]

-

Diisononyl Adipate (DINA): Used for applications requiring excellent low-temperature flexibility.[2]

-

Triisononyl Trimellitate (TINTM): A trimellitate ester used in high-temperature applications such as wire and cable insulation.[9]

The demand for these plasticizers is driven by major industries like automotive, construction, and electronics, where durable and flexible PVC components are essential.[1][4]

The Core Chemistry: Esterification for Plasticizer Synthesis

The conversion of this compound into a plasticizer is achieved through esterification, a fundamental reaction in organic chemistry where an alcohol reacts with an acid or its anhydride to form an ester and water.[3][10]

2.1. General Reaction Mechanism

The synthesis of this compound-based plasticizers is a direct esterification process. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using an excess of one reactant (usually the alcohol) and continuously removing the water formed during the reaction.[11][12]

2.2. The Role of Catalysis

Catalysts are essential to achieve commercially viable reaction rates. The choice of catalyst has significant implications for process efficiency, product purity, and environmental impact.

-

Acid Catalysts: Traditional processes often employed strong mineral acids like sulfuric acid.[10] While effective, these catalysts lead to corrosive reaction conditions and require a complex post-reaction neutralization and washing sequence, which generates significant wastewater.[12]

-

Organometallic Catalysts: Modern industrial synthesis has largely shifted to organometallic catalysts, particularly titanium-based compounds like tetra-isopropyl titanate.[11][13] These catalysts offer high activity at elevated temperatures, are less corrosive, and, in many cases, do not require a neutralization step, simplifying the purification process and reducing the environmental footprint of the operation.[12]

Synthesis of Diisononyl Phthalate (DINP): A Detailed Workflow

The production of DINP from this compound and phthalic anhydride is a well-established, two-stage process that serves as an excellent model for isononyl-based plasticizer synthesis.[11][13]

3.1. Overview of the Two-Stage Process

The synthesis proceeds in two distinct steps: a rapid, uncatalyzed monoesterification followed by a slower, catalyzed diesterification to complete the reaction.[12][13]

Caption: Workflow for the synthesis of DINP from this compound.

3.2. Detailed Experimental Protocol

This protocol describes a typical batch process for synthesizing DINP using a modern titanium-based catalyst system.[11][12][13]

-

Reactor Charging: A reaction vessel is charged with phthalic anhydride and a molar excess of this compound. A typical mass ratio is 1 part phthalic anhydride to 3-4 parts this compound to drive the equilibrium towards the diester.[12][13]

-

Monoester Formation: The mixture is heated with stirring. The exothermic monoesterification reaction begins spontaneously and proceeds readily as the temperature approaches 120°C.[11][13]

-

Catalyst Addition: Once the initial reaction subsides and the temperature reaches 150–180°C, the catalyst is introduced. For example, 0.001–0.002 parts by weight of a composite titanium catalyst (e.g., a 1:1 mixture of a solid titanium compound and tetra-isopropyl titanate) is added.[12][13]

-

Diesterification: The reaction temperature is increased to 225–235°C and maintained for 2–3 hours.[12][13] The water produced during the reaction is continuously removed via a condenser to push the equilibrium towards the formation of DINP.

-

Reaction Monitoring: The progress of the reaction is monitored by periodically measuring the acid number of the mixture. The reaction is considered complete when the acid number drops below a specified value, typically less than 2.0 mgKOH/g.[14]

-

Removal of Excess Alcohol: After completion, the reaction mixture is cooled to 190–195°C. A vacuum is applied to distill off the unreacted excess this compound, which can be recovered and recycled.[11][13]

-

Purification: The resulting crude DINP is then purified. This final step typically involves treatment with activated carbon for decolorization, followed by filtration to remove the catalyst and any other solid impurities, yielding the final high-purity product.[11][13]

3.3. Process Control and Causality

-

Excess Alcohol: Using an excess of this compound is a critical application of Le Châtelier's principle. It increases the concentration of one of the reactants, forcing the reversible diesterification reaction to favor the formation of the DINP product and ensuring the complete conversion of the more expensive phthalic anhydride.[12]

-

Temperature Control: The temperature profile is carefully managed. The initial lower temperature is sufficient for the exothermic monoesterification. The higher temperature for diesterification is necessary to provide the activation energy for the catalyzed reaction and to facilitate the removal of water.[11][13]

Beyond Phthalates: The Rise of INA-Based Non-Phthalate Plasticizers

Driven by regulatory scrutiny and market demand for alternatives to some phthalate esters, this compound has proven to be an essential precursor for next-generation non-phthalate plasticizers.[3][15]

4.1. Diisononyl Cyclohexane Dicarboxylate (DINCH)

The most prominent example is DINCH, which is produced by the hydrogenation of DINP.[2][5] In this process, the aromatic benzene ring of the phthalate is converted into a saturated cyclohexane ring. This modification results in a plasticizer with an excellent toxicological profile, making it suitable for sensitive applications where direct human contact is expected, such as:

The synthesis of DINCH demonstrates the versatility of INA as a building block, allowing manufacturers to adapt to evolving safety and environmental standards while maintaining high performance.[3]

Performance Characteristics and Applications

The branched, nine-carbon alkyl chains provided by this compound are directly responsible for the high performance of the resulting plasticizers.

5.1. Mechanism of Plasticization in PVC

In its rigid state, PVC consists of tightly packed polymer chains with strong intermolecular forces. Plasticizer molecules, like DINP, intersperse themselves between these chains. The bulky, non-polar alkyl groups from the this compound disrupt the polymer chain-to-chain interactions, effectively lubricating the polymer matrix and allowing the chains to slide past one another, resulting in increased flexibility.

Caption: How plasticizers increase the space between polymer chains.

5.2. Key Properties of INA-Based Plasticizers

The use of this compound as a precursor imparts a desirable balance of properties to plasticizers like DINP.[3]

| Property | Benefit | Application Relevance |

| Low Volatility | Reduced plasticizer loss over time, maintaining flexibility and extending product life. | Automotive interiors exposed to heat, long-lasting construction materials.[1][3] |

| Good Low-Temp. Flexibility | Products remain flexible and resistant to cracking in cold environments. | Wire and cable jacketing, outdoor roofing membranes.[3] |

| Excellent Migration Resistance | Plasticizer stays within the polymer matrix, preventing surface tackiness or loss of properties. | Food packaging, synthetic leather upholstery.[13] |

| Good Electrical Insulation | High volume resistivity makes it ideal for insulating applications. | Electrical wire insulation and cable sheathing.[3][8] |

| Weather Resistance | Enhanced durability against UV exposure and environmental stress. | Outdoor applications like flooring, roofing, and automotive parts.[4][8] |

5.3. Major Application Areas

The favorable properties of INA-derived plasticizers have led to their widespread adoption in numerous sectors:

-

Automotive: Used in dashboards, door panels, upholstery, and wire insulation to ensure durability and resistance to temperature fluctuations.[1][4]

-

Construction: A key component in flexible PVC for flooring, roofing membranes, wall coverings, and cables.[1][4]

-

Wire & Cable: Provides the necessary flexibility and electrical insulation for jacketing materials.[3][4]

-

Consumer Goods: Found in products like synthetic leather, footwear, and packaging films.[1][15]

Conclusion: The Enduring Role of this compound

This compound is more than just a chemical intermediate; it is a foundational building block that enables the production of versatile, high-performance materials. Its role as a precursor in plasticizer synthesis is critical for imparting flexibility and durability to a vast range of polymer products that are integral to modern life. The esterification processes used to convert INA into plasticizers like DINP have evolved to become more efficient and environmentally sound. Furthermore, INA's adaptability as a precursor for non-phthalate plasticizers like DINCH underscores its continuing importance in a market that increasingly prioritizes both performance and safety. For researchers and scientists, understanding the chemistry and application of this compound is key to innovating the next generation of advanced and sustainable polymer materials.

References

- BASTONE, A Leading Manufacturer In China. (2025, October 9). How Plasticizer DINP is made?Link

- Grokipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Flexibility: this compound in PVC Plasticizers. Link

- Johnson M

- Admin. (2025, September 18).

- Ningbo Innochem Co.,Ltd. (2026, January 7). The Importance of this compound (INA) in Automotive and Construction Plastics. Link

- Research and Markets.

- Ningbo Innochem Co.,Ltd. Understanding this compound: Your Key to Advanced Plasticizers. Link

- Evonik Industries. Isononanol (INA). Link

- Wikipedia. This compound. Link

- Google Patents. (2015).

- Google Patents. (2008). CN101157615A - Method for producing plasticizer phthalic acid dinonyl. Link

- BASF. (2023, October 10). BASF and NZRCC sign technology license agreement for production of this compound. Link

- INCHEE. (2025, July 14).

- Coherent Market Insights. (2024). This compound Market Size, Share. Link

- INCHEE. (2025, July 14).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. basf.com [basf.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. market.us [market.us]

- 8. News - Market Applications of Plasticizer Alcohols [incheechem.com]

- 9. matthey.com [matthey.com]

- 10. gst-chem.com [gst-chem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents [patents.google.com]

- 13. bastone-plastics.com [bastone-plastics.com]

- 14. CN104962087A - Preparation method of diisononyl phthalate compound plasticizer - Google Patents [patents.google.com]

- 15. This compound - Global Strategic Business Report [researchandmarkets.com]

"Isononyl alcohol" environmental fate and biodegradability

An In-depth Technical Guide to the Environmental Fate and Biodegradability of Isononyl Alcohol

Introduction: Understanding this compound

This compound (INA) is a primary, branched-chain alcohol with the chemical formula C₉H₂₀O.[1][2] It is not a single compound but rather a complex mixture of isomers, primarily C9 oxo-alcohols, produced industrially through the hydroformylation of octene isomers.[3][4][5] This process results in a clear, colorless liquid with a characteristic odor.[6]

The primary industrial application of INA, accounting for a significant portion of its market, is as a chemical intermediate in the production of high-molecular-weight plasticizers.[3][5][7] Most notably, it is a precursor to diisononyl phthalate (DINP) and diisononyl cyclohexanoate (DINCH), which are used to impart flexibility and durability to polyvinyl chloride (PVC) products like flooring, wires, and automotive interiors.[4][5][8] Additionally, INA is used to manufacture surfactants, which are key ingredients in environmentally friendly cleaning formulations, and as a solvent in coatings and paints.[4][7] Given its widespread use, a thorough understanding of its environmental behavior is critical for researchers, regulators, and industry professionals.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental distribution and persistence of any chemical are fundamentally governed by its physical and chemical properties. These parameters determine how this compound partitions between air, water, soil, and biota.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | [1][6][9] |

| Molecular Weight | 144.25 g/mol | [1][6][9] |

| Physical State | Colorless Liquid | [2][10] |

| Boiling Point | 194 - 215 °C at 760 mmHg | [2][6][9][10] |

| Melting Point | -70 °C to -30 °C | [2][6] |

| Water Solubility | Slightly soluble / Low | [6][10] |

| Vapor Pressure | 0.119 mmHg at 25°C | [2][9] |

| Log P (Octanol-Water Partition Coeff.) | 3.5 | [1] |

| Henry's Law Constant (kH) | 4.12 x 10⁻⁵ atm·m³/mol | [10] |

The low water solubility and a Log P value greater than 3 indicate that this compound is hydrophobic. This suggests a tendency to partition from the aqueous phase into organic matter, such as soil, sediment, and biological tissues, rather than remaining dissolved in water. Its vapor pressure and Henry's Law constant indicate a moderate potential to volatilize from water and soil surfaces into the atmosphere.

Environmental Fate and Distribution

Upon release into the environment, this compound will partition across different environmental compartments based on its physicochemical properties. Biodegradation is the primary mechanism of removal from all compartments.

Atmospheric Fate